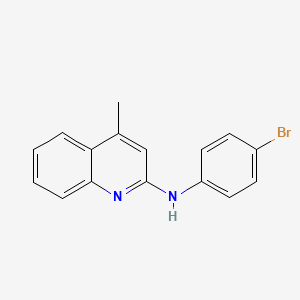

N-(4-bromophenyl)-4-methylquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2/c1-11-10-16(18-13-8-6-12(17)7-9-13)19-15-5-3-2-4-14(11)15/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZCUTPQSYPHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations for N 4 Bromophenyl 4 Methylquinolin 2 Amine

Development of Specific Synthetic Pathways for N-(4-bromophenyl)-4-methylquinolin-2-amine and Related Analogs

The creation of this compound and its analogs relies on robust synthetic strategies that allow for the controlled assembly of the quinoline (B57606) core and the subsequent introduction of the N-aryl substituent.

Strategies for the C2-Amination of Quinoline N-Oxides

A prominent strategy for synthesizing 2-aminoquinoline (B145021) derivatives involves the C2-amination of quinoline N-oxides. This method leverages the activation of the C2 position of the quinoline ring by the N-oxide functionality, making it susceptible to nucleophilic attack by amines. nih.gov

The reaction typically begins with the oxidation of the parent quinoline to its N-oxide. This intermediate is then activated, often by an external reagent, facilitating the addition of an amine at the C2 position. A subsequent deoxygenation step rearomatizes the ring system to yield the final 2-aminoquinoline product. nih.govnih.gov This approach is advantageous due to its high regioselectivity for the C2 position. nih.govrsc.org Various activating agents can be employed, including tosyl chloride (Ts₂O), which has been used effectively for the one-pot conversion of pyridine (B92270) N-oxides to 2-aminopyridines and can be extended to quinoline systems. nih.gov

A general representation of this process is as follows:

N-Oxidation: The quinoline starting material is oxidized, commonly using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding quinoline N-oxide. mdpi.com

Activation and Amination: The N-oxide is treated with an activating agent in the presence of the desired amine. The activating agent makes the C2 position electrophilic, allowing for nucleophilic attack by the amine.

Rearomatization: The resulting intermediate undergoes elimination and deoxygenation to afford the C2-aminated quinoline. nih.gov

This method offers a direct route to C2-aminoquinolines with good functional group compatibility. nih.gov

Exploration of Metal-Free Catalysis in Quinoline-2-amine Synthesis

In recent years, there has been a significant shift towards developing metal-free catalytic systems to avoid potential metal contamination in the final products and to promote environmentally benign chemical processes. rsc.org Several metal-free strategies have been successfully applied to the synthesis of quinoline derivatives. nih.govmdpi.com

One such approach involves the use of molecular iodine as a catalyst. For instance, an efficient one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been developed using aryl amines and acetylenedicarboxylates with iodine as the catalyst. rsc.org This method highlights the potential of iodine to facilitate the formation of C-N and C-C bonds in a metal-free manner. rsc.org

Another metal-free strategy is the direct C2-H functionalization of quinoline N-oxides. An efficient one-pot methodology for the C2-selective amination of quinoline N-oxides has been developed using diethyl H-phosphonate and K₂CO₃ under metal-free conditions at room temperature, accommodating a large variety of primary and secondary amines. rsc.org Radical-mediated pathways have also been explored. For example, a metal-free radical cyclization to form 3-substituted quinolines has been achieved using N-bromosuccinimide (NBS) as a mediator. mdpi.com These methods are advantageous due to their mild reaction conditions, operational simplicity, and avoidance of transition metals. nih.govacs.org

Multistep Synthetic Routes and Precursor Chemistry in Quinoline Scaffold Assembly

A common and versatile approach to this compound involves a multistep synthesis starting from more readily available precursors. A key intermediate in this pathway is 2-chloro-4-methylquinoline (B123181).

The synthesis often begins with the construction of the quinolin-2(1H)-one core. For instance, 6-bromo-4-methylquinolin-2(1H)-one can be prepared via the Knorr reaction, which involves the condensation of 4-bromoaniline (B143363) with a β-keto ester like ethyl acetoacetate, followed by cyclization. researchgate.net

The general sequence is as follows:

Quinolinone Formation: The appropriately substituted aniline (B41778) (e.g., 4-bromoaniline) is reacted with a β-ketoester to form an anilide intermediate, which is then cyclized under acidic conditions to yield the corresponding 4-methylquinolin-2(1H)-one. researchgate.net

Chlorination: The resulting quinolinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphoryl chloride and phosphorus pentachloride, to convert the hydroxyl group at the C2 position into a chlorine atom, yielding the 2-chloroquinoline (B121035) derivative. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution: The final step is a nucleophilic aromatic substitution (S N Ar) reaction. The 2-chloro-4-methylquinoline is reacted with 4-bromoaniline. The amino group of 4-bromoaniline displaces the chlorine atom at the C2 position of the quinoline ring to form the target compound, this compound. This step may be carried out under thermal conditions or catalyzed by an acid. rsc.org

This multistep approach is highly adaptable, allowing for the synthesis of a wide range of analogs by varying the aniline and β-keto ester starting materials.

Controlled Functionalization and Derivatization Strategies for Quinoline-2-amine Systems

Once the this compound scaffold is synthesized, it can be further functionalized to create a diverse library of derivatives. The quinoline ring system and the N-aryl substituent offer multiple sites for chemical modification.

Derivatization can be achieved at various positions on the quinoline nucleus. For example, if starting with a 2-chloroquinoline-3-carbaldehyde (B1585622) precursor, the aldehyde group can be transformed into various other functionalities through reactions like condensation, cycloaddition, and reductive amination before or after the introduction of the C2-amino group. researchgate.net

Furthermore, the amino group linking the quinoline and the bromophenyl moieties can also be a site for derivatization, although this is less common. The primary focus is often on modifying the quinoline core or the pendant phenyl ring to modulate the compound's properties. For instance, the bromine atom on the phenyl ring serves as a useful handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), to introduce additional aryl, alkyl, or other functional groups.

Optimization of Reaction Conditions for Enhanced Synthesis Yields and Purity

The efficiency of the synthesis of this compound, particularly in the final C-N bond-forming step, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

For palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, several factors are critical: researchgate.net

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is paramount. Sterically hindered and electron-rich ligands like XPhos and Xantphos have been shown to be highly effective. researchgate.netbristol.ac.uk

Base: The strength and nature of the base (e.g., NaO t Bu, K₂CO₃, Cs₂CO₃) can significantly influence the reaction rate and outcome. Strong bases are often required, but weaker bases may be used to accommodate sensitive functional groups. wuxiapptec.com

Solvent: The choice of solvent (e.g., toluene, dioxane, DMSO) affects the solubility of the reactants and the stability of the catalytic species. purdue.eduresearchgate.net

Temperature: Reaction temperatures typically range from 80-100 °C, but optimization is necessary to balance reaction rate with potential side reactions and decomposition. wuxiapptec.comresearchgate.net

Concentration and Stoichiometry: The concentrations of the reactants and the catalyst loading are also key variables that need to be fine-tuned to achieve optimal results. bristol.ac.uk

High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of conditions and identify the optimal combination of these parameters for a specific substrate pairing. purdue.edu

Below is an interactive data table summarizing the optimization of a representative Buchwald-Hartwig amination reaction, illustrating the impact of different parameters on the reaction yield.

Advanced Spectroscopic Characterization in Structural Elucidation and Confirmation of N 4 Bromophenyl 4 Methylquinolin 2 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms in a molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each nucleus can be determined, providing insights into the electronic structure and connectivity.

For N-(4-bromophenyl)-4-methylquinolin-2-amine, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the 4-methylquinoline (B147181) and the 4-bromophenyl moieties. The aromatic region (typically δ 7.0-9.0 ppm) would be complex, showing signals for the five protons of the quinoline (B57606) ring system and the four protons of the bromophenyl group. The protons on the 4-bromophenyl ring are anticipated to appear as a characteristic AA'BB' system, presenting as two doublets. researchgate.net The protons on the quinoline ring will exhibit chemical shifts influenced by the electron-donating amino group and the methyl substituent. The methyl group (CH₃) at the C4 position is expected to appear as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm). rsc.org A broad singlet, characteristic of the N-H proton of the secondary amine, is also anticipated, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show 16 distinct signals, corresponding to the 16 carbon atoms in the structure. The carbon atom attached to the bromine (C-Br) would appear in the range of δ 110-120 ppm. rsc.org The carbons of the quinoline ring system are expected to resonate in the δ 110-150 ppm region, with the C2 carbon, bonded to the amino group, showing a significant downfield shift. The methyl carbon (C4-CH₃) would be observed at the most upfield position, typically around δ 18-20 ppm. rsc.org

Predicted ¹H NMR Assignments for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline H5, H8 | ~8.0 - 7.8 | d (doublet) | ~8.0 |

| Quinoline H6, H7 | ~7.6 - 7.3 | m (multiplet) | - |

| Quinoline H3 | ~6.8 - 6.6 | s (singlet) | - |

| Bromophenyl H2', H6' Protons ortho to the NH group | ~7.5 - 7.3 | d (doublet) | ~8.5 |

| Bromophenyl H3', H5' Protons meta to the NH group | ~7.6 - 7.4 | d (doublet) | ~8.5 |

| NH | Variable (broad) | s (singlet) | - |

| C4-CH₃ | ~2.6 | s (singlet) | - |

Predicted ¹³C NMR Assignments for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C2 | ~155 |

| Quinoline C4 | ~148 |

| Quinoline C8a | ~147 |

| Bromophenyl C1' | ~140 |

| Bromophenyl C3', C5' | ~132 |

| Quinoline C5, C7 | ~129 - 124 |

| Quinoline C6 | ~123 |

| Bromophenyl C2', C6' | ~122 |

| Quinoline C4a | ~121 |

| Bromophenyl C4' | ~115 |

| Quinoline C3 | ~112 |

| C4-CH₃ | ~19 |

Elucidation of Molecular Structure via High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₃BrN₂), the calculated exact mass of the molecular ion [M+H]⁺ is a key piece of data for structural confirmation.

In addition to the exact mass, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers crucial information about the molecule's substructures. The fragmentation of quinoline derivatives is often characterized by the cleavage of substituent groups and the rupture of the heterocyclic ring system. nih.govchempap.org For the title compound, characteristic fragmentation pathways would likely involve:

Loss of the bromine atom: A primary fragmentation could be the cleavage of the C-Br bond. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with [M]⁺ and [M+2]⁺ ions in an approximate 1:1 ratio.

Cleavage of the C-N amine bond: Scission of the bond between the quinoline C2 and the amino nitrogen could generate fragments corresponding to the 4-methylquinolin-2-yl cation and the 4-bromoanilino radical, or vice versa.

Fragmentation of the quinoline ring: Following initial cleavages, the quinoline ring itself can fragment, often through the loss of neutral molecules like HCN. chempap.org

Loss of the methyl group: The C4-methyl group could be lost as a methyl radical (•CH₃).

Predicted Key Fragments in the HRMS Spectrum of this compound

| m/z (calculated) | Possible Formula | Identity/Origin |

|---|---|---|

| 313.0395 / 315.0374 | [C₁₆H₁₄BrN₂]⁺ | [M+H]⁺ (Protonated Molecular Ion) |

| 234.0504 | [C₁₆H₁₄N₂]⁺ | [M+H - Br]⁺ |

| 171.0422 / 173.0401 | [C₆H₆BrN]⁺ | Protonated 4-bromoaniline (B143363) fragment |

| 143.0762 | [C₁₀H₉N]⁺ | 4-methyl-2-aminoquinoline fragment or protonated 4-methylquinoline fragment |

Utilization of Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features:

N-H Stretch: A sharp to medium absorption band in the region of 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. mdpi.com

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) indicate the presence of C-H bonds on the aromatic rings.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are assigned to the C-H stretching vibrations of the methyl (CH₃) group.

C=C and C=N Stretching: The "fingerprint" region will contain a series of sharp bands between 1500-1620 cm⁻¹ corresponding to the C=C stretching vibrations within the quinoline and phenyl rings, as well as the C=N stretching of the quinoline system. astrochem.org

C-N Stretch: The stretching vibration of the aryl-amine C-N bond is expected to appear in the 1250-1350 cm⁻¹ region.

C-Br Stretch: A strong absorption in the far-infrared region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3050 - 3150 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Methyl (CH₃) |

| 1500 - 1620 | C=C and C=N Stretch | Aromatic Ring / Quinoline |

| 1250 - 1350 | C-N Stretch | Aryl-Amine |

| 500 - 600 | C-Br Stretch | Aryl-Bromide |

Based on a thorough review of the available search results, there is no specific scientific information detailing the biological and pharmacological investigations for the exact compound This compound corresponding to the detailed outline provided.

The scientific literature retrieved discusses related but structurally distinct derivatives, such as 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives and 4-(4-Bromophenyl)-thiazol-2-amine derivatives. nih.govnih.govacs.orgresearchgate.net While these compounds share some structural similarities, their biological and pharmacological profiles are unique and cannot be extrapolated to this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request, as no data was found for the specified compound in the following areas:

Antimicrobial Activity Profile , including antibacterial efficacy against Staphylococcus aureus, MRSA, Escherichia coli, antifungal efficacy against Candida albicans, or the inhibition of microbial biofilm formation.

Anti-inflammatory Properties , including in vitro assays like protein denaturation models or in vivo models for edema reduction such as croton oil-induced ear edema or carrageenan-induced paw edema.

To fulfill the request would require presenting data for different molecules, which would violate the explicit instruction to focus solely on this compound.

Biological and Pharmacological Investigations of N 4 Bromophenyl 4 Methylquinolin 2 Amine

Anticancer and Cytotoxic Effects

Quinoline (B57606) and its derivatives are recognized for their potential as anticancer agents. brieflands.com Chemical modifications of the quinoline moiety have been a strategic approach in the development of new therapeutic agents. nih.gov The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with DNA replication through intercalation, targeting enzymes like topoisomerase. arabjchem.org

The in vitro antiproliferative activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a range of potencies.

For instance, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives exhibited considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.netrsc.org The IC50 values for these compounds against HepG2 ranged from 0.137 to 0.332 μg/mL, and against MCF-7, the values were between 0.164 and 0.583 μg/mL. nih.govresearchgate.netrsc.org

Another study on a phosphomolybdate based hybrid solid containing a bipyridine moiety demonstrated inhibitory effects against human liver cancer (HepG2), human lung cancer (A549), and human breast cancer (MCF-7) cells, with IC50 values of 33.79 µmol/L, 25.17 µmol/L, and 32.11 µmol/L, respectively. researchgate.net

Furthermore, a series of indolinone-based derivatives were tested for their cytotoxic effects against HepG2 and MCF-7 cell lines, with some compounds showing IC50 values ranging from 2.53 to 7.54 µM. mdpi.com

The following table summarizes the in vitro antiproliferative activity of selected quinoline derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Values | Reference |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 | 0.137–0.332 μg/mL | nih.govresearchgate.netrsc.org |

| MCF-7 | 0.164–0.583 μg/mL | nih.govresearchgate.netrsc.org | |

| Phosphomolybdate based hybrid solid | HepG2 | 33.79 µmol/L | researchgate.net |

| A549 | 25.17 µmol/L | researchgate.net | |

| MCF-7 | 32.11 µmol/L | researchgate.net | |

| Indolinone-based derivatives | HepG2 | 2.53 - 7.54 µM | mdpi.com |

| MCF-7 | 2.53 - 7.54 µM | mdpi.com |

A critical aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. Several studies on quinoline derivatives have addressed this important parameter.

For example, a study on a series of 4-aminoquinoline (B48711) derived sulfonyl analogs found that the compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (also referred to as 13 or VR23) was significantly more effective against breast cancer cells (MDA-MB468) than against non-cancerous breast epithelial cells (MCF10A), requiring up to 17.6-fold lower doses to achieve the same IC50. nih.gov This suggests a desirable level of selectivity.

Similarly, newly synthesized 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo arabjchem.orgrsc.orgthieno[2,3-d]pyrimidines were evaluated for their cytotoxicity against the normal human embryonic kidney cell line (HEK-293). The most active compounds showed no significant cytotoxicity against these normal cells, indicating a degree of selectivity towards cancer cells. nih.gov

Research on quinoline-chalcone hybrids also demonstrated promising anticancer activity with good safety profiles towards the normal fibroblast cell line WI-38. rsc.org The ability of certain quinoline derivatives to preferentially induce cell death in cancer cells while sparing normal cells is a key finding that supports their therapeutic potential. nih.gov

Antioxidant Activity Assessment

The antioxidant properties of quinoline derivatives have also been a subject of investigation. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer. nih.gov

Several methods are employed to assess antioxidant activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

A study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated that some of these compounds displayed promising antioxidant activity. mdpi.com For instance, at a concentration of 10 µM, two of the synthesized compounds showed DPPH radical scavenging activity of 70.6% and 73.5%, which was comparable to the standard antioxidant Trolox (77.6%). mdpi.com

Another investigation into 2-substituted quinazolin-4(3H)-ones found that derivatives with two hydroxyl groups on a phenyl ring exhibited potent antioxidant properties. nih.gov The study highlighted that the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group in the ortho or para position, was necessary for the antioxidant activity of 2-phenylquinazolin-4(3H)-one. nih.gov

Molecular Mechanism of Action Studies of N 4 Bromophenyl 4 Methylquinolin 2 Amine

Investigation of Microbial DNA Gyrase Inhibition

N-(4-bromophenyl)-4-methylquinolin-2-amine belongs to the quinoline (B57606) class of compounds, which are known to be investigated for their potential as microbial DNA gyrase inhibitors. DNA gyrase is a critical bacterial enzyme responsible for managing the topological state of DNA during replication, making it a prime target for antibacterial agents. nih.govals-journal.com The inhibition of this enzyme can occur through two primary mechanisms: blocking the ATPase activity of the gyrase, which prevents the introduction of negative supercoils into the DNA, or by "gyrase poisoning," which stabilizes the enzyme-DNA complex, leading to breaks in the DNA and hindering cell division. acs.org

Research into related quinoline structures, such as 2-phenyl quinoline hydrazide derivatives, has shown that these compounds can exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. acs.orgresearchgate.net The core quinoline scaffold is a key feature in many compounds designed to target DNA gyrase. acs.org For instance, studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which also contain a bromophenyl group, have identified potent inhibitory activity against S. aureus and Bacillus subtilis DNA gyrase, with IC50 values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov While direct studies on this compound are limited, the data from structurally similar compounds suggest its potential to act as a DNA gyrase inhibitor.

| Compound Class | Target Organism | IC50 (µg/mL) |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Staphylococcus aureus | 0.15 |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | Bacillus subtilis | 0.25 |

| Morpholine-based thiazoles (Compound 5h) | DNA Gyrase | 3.52 |

| Morpholine-based thiazoles (Compound 5g) | DNA Gyrase | 3.76 |

| Ciprofloxacin (Reference) | DNA Gyrase | 4.32 |

This table presents IC50 values for compounds structurally related to this compound, demonstrating the potential of the bromophenyl and quinoline moieties for DNA gyrase inhibition. nih.govals-journal.com

Analysis of Kinase Inhibition Profiles

The 4-aminoquinoline (B48711) and related 4-anilinoquinazoline (B1210976) scaffolds are recognized as significant pharmacophores in the development of kinase inhibitors. nih.govsoton.ac.uk These structures are present in numerous approved anticancer drugs that target specific kinases involved in cell signaling pathways. nih.gov

Tyrosine Kinase Modulation (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), Homeodomain-Interacting Protein Kinases (HIPKs))

The quinazoline (B50416) and quinoline cores are central to many Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. nih.govresearchgate.net EGFR is a receptor protein tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. nih.gov Its dysregulation is a hallmark of many cancers. nih.govmdpi.com

Compounds with a 4-anilinoquinazoline structure, which is structurally analogous to the core of this compound, have been extensively studied. Structure-activity relationship (SAR) studies show that substitutions on the aniline (B41778) ring significantly influence inhibitory potency. researchgate.net For example, introducing small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring can enhance potency against EGFR. researchgate.net Novel quinazolinone derivatives have demonstrated potent inhibitory activity against EGFR-TK, with some compounds showing IC50 values in the nanomolar range, comparable to the approved drug erlotinib. nih.gov While specific data for this compound is not available, the established activity of the 4-anilinoquin(az)oline scaffold strongly suggests its potential for EGFR-TK modulation. soton.ac.uk

| Compound | Target Kinase | IC50 (nM) |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) | EGFR-TK | 1.37 |

| N-(3-bromo-phenyl)-4-amino-quinazoline with N-Boc glycine (B1666218) (Compound 19) | EGFR | 3.2 |

| Erlotinib (Reference) | EGFR-TK | Varies (comparable to test compounds) |

This table shows the potent EGFR inhibitory activity of compounds with a quinazoline/quinazolinone core, structurally similar to this compound. nih.govnih.gov

Serine/Threonine Kinase Interactions (e.g., Aurora B Kinase, Ribosomal S6 Kinase 4 (RSK-4))

Aurora kinases, particularly Aurora B, are key regulators of mitosis, and their overexpression is linked to various cancers. nih.govnih.gov This makes them attractive targets for anticancer drug development. researchgate.net The N-phenyl-pyrimidin-2-amine scaffold, which shares similarities with the subject compound, has been found in potent inhibitors of Aurora A and B kinases. nih.gov

Research has led to the development of selective Aurora B kinase inhibitors based on a quinazoline framework. researchgate.netpatsnap.com For example, a novel series of quinazoline derivatives showed sub-nanomolar potency in Aurora B enzymatic assays. researchgate.net Another study identified a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative as a potent and selective Aurora A kinase inhibitor that induces apoptosis. mdpi.com These findings indicate that the core structure of this compound is well-suited for interaction with the ATP-binding site of serine/threonine kinases like Aurora B.

| Compound Class/Name | Target Kinase | Ki or IC50 (nM) |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Compound 18) | Aurora A | 8.0 (Ki) |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Compound 18) | Aurora B | 9.2 (Ki) |

| Quinazoline based inhibitor (SP-146) | Aurora B | 0.316 (IC50) |

This table highlights the inhibitory constants (Ki) and IC50 values of related heterocyclic compounds against Aurora kinases, suggesting the potential of this compound as a kinase inhibitor. researchgate.netnih.gov

Interactions with Biological Macromolecules (e.g., DNA, Bovine Serum Albumin (BSA))

The interaction of small molecules with biological macromolecules like DNA and serum albumins is crucial for understanding their pharmacokinetic and pharmacodynamic properties. Bovine Serum Albumin (BSA) is often used as a model protein due to its structural similarity to Human Serum Albumin (HSA), the primary carrier protein in blood plasma. nih.gov

Studies on various quinoline-derived complexes have demonstrated their ability to bind to DNA and BSA. mdpi.com The binding can occur through different modes, such as intercalation between DNA base pairs or groove binding. nih.gov Fluorescence quenching is a common technique used to study these interactions. The quenching of BSA's intrinsic fluorescence upon the addition of a compound can indicate binding, and the mechanism can be determined to be either static (formation of a ground-state complex) or dynamic (collisional quenching). mdpi.comnih.gov

Dinuclear platinum(II) complexes with a naphthyridine-bridging ligand, a structure related to quinoline, have shown high binding constants (Kb in the range of 10⁴–10⁵ M⁻¹) for calf-thymus DNA (CT-DNA). researchgate.net Similarly, copper complexes with polyaromatic thiosemicarbazones have shown significant interaction with DNA and a strong affinity for BSA. mdpi.com These studies suggest that this compound likely interacts with these macromolecules, which would influence its distribution and availability in a biological system.

| Compound Class | Interacting Macromolecule | Binding Constant (Kb or K) (M⁻¹) |

| Dinuclear Platinum(II) Complexes | CT-DNA | 10⁴–10⁵ |

| bis(2-Picolyl)amine-Based Nickel(II) Complex | BSA | 0.82 x 10⁴ |

This table provides binding constants for related compounds with DNA and BSA, indicating a strong potential for interaction. nih.govresearchgate.net

Role in Reactive Oxygen Species (ROS) Production Pathways

Reactive Oxygen Species (ROS), such as superoxide (B77818) and hydrogen peroxide, are involved in cellular signaling but can cause damage to lipids, proteins, and nucleic acids when in excess. nih.gov Some chemical compounds can induce cellular stress by mediating the production of ROS. For instance, certain copper(II) complexes with quinoline-derived sulfonamides have been shown to cleave DNA by mediating the production of ROS. mdpi.com This suggests that the quinoline structure can participate in redox processes that lead to ROS generation. While direct evidence for this compound is lacking, its structural components are present in molecules known to influence ROS pathways.

Modulatory Effects on Inflammatory Signaling Pathways (e.g., Histamine (B1213489) Pathway)

The potential for quinoline derivatives to modulate inflammatory pathways is an area of active research. While specific studies linking this compound to the histamine pathway were not identified in the reviewed literature, the broader class of kinase inhibitors to which it belongs often has effects on signaling cascades that are integral to inflammation. Many kinases, including those in the tyrosine and serine/threonine families, play roles in immune cell activation and the production of inflammatory mediators. Therefore, by inhibiting these kinases, the compound could theoretically exert anti-inflammatory effects, but further research is required to establish a direct link to specific pathways like the histamine pathway.

Investigation into the Tubulin Polymerization Inhibition of this compound Remains Undocumented in Publicly Available Research

Despite the interest in quinoline derivatives as potential anticancer agents, a thorough review of publicly available scientific literature reveals no specific studies investigating the molecular mechanism of action of this compound, particularly concerning its potential inhibition of tubulin polymerization.

Tubulin polymerization is a critical process in cell division, where tubulin proteins assemble into microtubules to form the mitotic spindle. The disruption of this process is a well-established mechanism for various anticancer drugs. Compounds that inhibit tubulin polymerization can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

While numerous studies have explored the anticancer properties of various substituted quinoline compounds, and some have been identified as tubulin polymerization inhibitors, there is a conspicuous absence of research data specifically for this compound. Searches of scientific databases and research articles did not yield any findings related to its interaction with tubulin or its effects on microtubule dynamics.

Therefore, it is not possible to provide detailed research findings or data tables on the tubulin polymerization inhibition activity of this compound at this time. The scientific community has not yet published any investigations into this specific molecular mechanism for this particular compound. Further research would be required to determine if this compound exhibits such activity and to elucidate its potential mechanism of action.

Structure Activity Relationship Sar Exploration and Rational Design for N 4 Bromophenyl 4 Methylquinolin 2 Amine Analogs

Elucidation of Structural Determinants for Biological Potency and Selectivity

The biological activity of N-(4-bromophenyl)-4-methylquinolin-2-amine analogs is fundamentally governed by the interplay of three core structural components: the quinoline (B57606) nucleus, the exocyclic amine linker, and the N-phenyl ring. The quinoline core acts as a crucial scaffold, often engaging in key interactions with biological targets through hydrogen bonding and π-π stacking. The planarity and aromaticity of this bicyclic system are considered essential for anchoring the molecule within the active site of target proteins.

Influence of Substituent Variations on Quinoline and Phenyl Moieties on Biological Efficacy

Systematic modification of both the quinoline and phenyl rings has provided deep insights into the SAR of this chemical series.

Quinoline Moiety: Substitutions on the quinoline ring are critical for modulating biological activity. The methyl group at the C4-position, as seen in the parent compound, is significant. While extensive SAR at this specific position is not widely documented in the public domain, modifications at other positions have proven impactful. For instance, in related 4-anilinoquinoline series, the introduction of a fluorine atom at C7 or a methoxy (B1213986) group at C8 has been shown to substantially alter antiproliferative activity against various cancer cell lines. nih.gov Studies on quinolinone-based compounds have indicated that electron-withdrawing groups like chlorine (Cl) and bromine (Br) on the quinoline ring can increase biological activity, suggesting that modulating the electronic properties of this scaffold is a viable strategy for enhancing efficacy. nih.gov

Phenyl Moiety: The substitution pattern on the N-phenyl ring is a key determinant of potency. The 4-bromo substituent in the parent compound is particularly noteworthy. Halogens, being electron-withdrawing and lipophilic, can enhance binding affinity through halogen bonding and improved hydrophobic interactions. Research on other 2-anilinoquinoline derivatives has shown that the nature and position of substituents on this ring are crucial. For example, small, electron-releasing groups at the para-position have been found to be optimal for the antiproliferative activity of some related heterocyclic compounds. Conversely, electron-withdrawing groups, such as the bromine atom in this compound, are also known to contribute positively to activity in different contexts, potentially by increasing the compound's volume and reducing molecular electronegativity. nih.gov

The table below summarizes the general influence of substituents on related anilinoquinoline scaffolds, which can be extrapolated to guide the design of this compound analogs.

| Moiety | Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| Quinoline | C6, C7, C8 | Electron-withdrawing (e.g., F, Cl) | Often increases potency |

| C6, C7, C8 | Electron-donating (e.g., OCH₃) | Variable, can increase or decrease activity depending on the target | |

| Phenyl | C4 (para) | Electron-withdrawing (e.g., Br, Cl) | Can enhance activity through electronic and hydrophobic effects nih.gov |

| C4 (para) | Small electron-releasing (e.g., CH₃) | Can be favorable in some series for antiproliferative effects | |

| C2, C3 (ortho, meta) | Various groups | Often leads to decreased activity compared to para-substitution |

Computational Insights into Pharmacophoric Requirements and Binding Interactions

Computational methods, particularly molecular docking, have been instrumental in visualizing the binding modes of anilinoquinoline derivatives and defining their pharmacophoric requirements. Docking studies on related compounds, such as EGFR inhibitory anilinoquinolines, reveal that the quinoline scaffold typically binds in the ATP-binding pocket of protein kinases. nih.gov

Key predicted interactions often include:

Hydrogen Bonding: The nitrogen atom at position 1 of the quinoline ring is a critical hydrogen bond acceptor, frequently interacting with key amino acid residues in the hinge region of kinases. nih.gov The exocyclic amine can also participate as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic rings of the quinoline and the substituted phenyl group engage in extensive hydrophobic interactions with nonpolar residues within the active site. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can form favorable halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein backbone or side chains, further stabilizing the ligand-protein complex.

These computational models suggest a pharmacophore model for this class of compounds where a hydrogen bond acceptor feature (quinoline N1), a hydrophobic aromatic region (the fused rings), and a substituted aromatic ring (the 4-bromophenyl moiety) are essential for high-affinity binding.

Design Strategies for Analog Optimization and Scaffold Modification

The rational design of more potent and selective analogs of this compound employs several established medicinal chemistry strategies.

Substituent Scanning: A primary strategy involves systematically replacing the 4-bromo substituent with other groups of varying electronic and steric properties (e.g., -Cl, -F, -CH₃, -OCH₃, -CF₃) to probe the specific requirements of the binding pocket. Similarly, the 4-methyl group on the quinoline can be varied to explore steric tolerance in that region.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties while maintaining or enhancing biological activity. For example, the phenyl ring could be replaced with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) to alter solubility, metabolism, and target interactions.

Scaffold Hopping: This involves replacing the quinoline core with other heterocyclic systems (e.g., quinazoline (B50416), quinoxaline) that can maintain the essential pharmacophoric features. This strategy can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

Pharmacophore Hybridization: This advanced strategy involves combining the 2-anilinoquinoline scaffold with another pharmacophore known to have a desired biological activity. For instance, linking the quinoline core to a chalcone (B49325) moiety has been explored to create hybrid molecules with potent anticancer effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. For anilinoquinoline derivatives, various 2D and 3D-QSAR approaches have been successfully applied to guide the design of new analogs. nih.gov

Hologram QSAR (HQSAR): This 2D-QSAR method has been used to identify key molecular fragments that contribute positively or negatively to the biological activity of anilinoquinolines. These studies often highlight the importance of specific substitution patterns on both the quinoline and aniline (B41778) rings. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques are used to generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around an aligned set of molecules. For anilinoquinolines, CoMFA and CoMSIA models have indicated that bulky groups at certain positions on the phenyl ring are desirable, while hydrophilic groups on the quinoline ring can enhance activity. nih.gov

These QSAR models serve as powerful predictive tools, allowing medicinal chemists to estimate the biological activity of newly designed, yet unsynthesized, analogs. This computational screening prioritizes the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.

Computational and Theoretical Chemistry Approaches in the Study of N 4 Bromophenyl 4 Methylquinolin 2 Amine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Identification of Crucial Interacting Amino Acid Residues within Binding Sites

A critical output of molecular docking is the identification of key interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stability of the ligand-protein complex.

For N-(4-bromophenyl)-4-methylquinolin-2-amine, one could predict several potential interactions based on its structure:

The quinoline (B57606) ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

The amino group (-NH-) can act as a hydrogen bond donor or acceptor.

The bromophenyl group can engage in hydrophobic and halogen bonding interactions.

In studies of related compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, specific amino acid interactions were found to be critical for their biological activity researchgate.netnih.gov. Docking of quinoline derivatives into the active site of HIV reverse transcriptase revealed hydrogen bonding with residues like Lys101 and hydrophobic interactions with Trp229 nih.gov. The identification of these interactions is vital for structure-activity relationship (SAR) studies and for optimizing the ligand to enhance its binding affinity and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a detailed understanding of a molecule's properties based on the principles of quantum mechanics. DFT has been successfully applied to various quinoline derivatives to understand their structural and electronic properties tandfonline.com.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, DFT calculations would provide the energies of these orbitals and the energy gap. This information helps in understanding the charge transfer that can occur within the molecule, which is a key aspect of its reactivity and potential biological activity nih.govnih.gov. In related bromophenyl-containing compounds, the HOMO-LUMO gap has been calculated to predict their reactivity niscpr.res.in.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl) prop-2-en-1-one | B3LYP/6-31+G(d) | - | - | - | niscpr.res.in |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the bromine atom, indicating these as potential sites for hydrogen bonding or other electrostatic interactions. The amino group's hydrogen would likely be a region of positive potential. Such maps are crucial for understanding non-covalent interactions in ligand-receptor binding chemrxiv.org. Studies on similar molecules have used MEP analysis to identify reactive sites niscpr.res.inresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex.

Analysis of the simulation trajectory can reveal:

Conformational Changes: How the ligand's conformation changes within the binding site.

Binding Stability: Whether the ligand remains stably bound or dissociates from the binding site. This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time. A stable RMSD suggests a stable binding mode.

Key Interactions: The persistence of key interactions (like hydrogen bonds) identified in docking studies can be monitored throughout the simulation, providing a more dynamic picture of the binding event.

MD simulations provide a more realistic and dynamic view of the ligand-receptor interaction compared to the static picture provided by molecular docking, thus offering a more robust assessment of a compound's potential as a therapeutic agent nih.gov.

Based on the current scientific literature available, there is no specific research focused on the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the chemical compound this compound.

Computational and theoretical chemistry approaches are pivotal in modern drug discovery, allowing for the early assessment of the pharmacokinetic profile of potential drug candidates. These in silico methods predict how a compound will behave in a biological system, thereby guiding the selection of molecules with more favorable drug-like properties.

While studies have been conducted on structurally similar compounds, such as derivatives of quinoline, thiazol-2-amine, and triazol-3-amine, the specific ADME data for this compound has not been reported. nih.govnih.govmdpi.comresearchgate.netnih.govacs.orgfigshare.comresearchgate.net Research on related molecules often involves the use of software and web servers to calculate various physicochemical and pharmacokinetic parameters. mdpi.comnih.govtubitak.gov.treijppr.com These parameters typically include predictions for gastrointestinal absorption, blood-brain barrier penetration, and metabolic stability.

The generation of a detailed analysis, including data tables on the ADME properties of this compound, is contingent upon the availability of dedicated research on this particular molecule. Without such studies, a scientifically accurate and thorough discussion as per the requested outline cannot be formulated. Further computational research is required to elucidate the ADME profile of this compound.

Future Research Trajectories and Translational Outlook for N 4 Bromophenyl 4 Methylquinolin 2 Amine

Development of Advanced Quinoline-Based Therapeutic Agents with Enhanced Efficacy and Specificity

The quinoline (B57606) nucleus is a privileged scaffold in drug discovery, and its derivatives are being extensively explored for various therapeutic applications. nih.govjddtonline.info The development of advanced therapeutic agents based on the N-(4-bromophenyl)-4-methylquinolin-2-amine framework will focus on optimizing its molecular structure to enhance potency against specific biological targets while minimizing off-target effects.

Key strategies for developing next-generation quinoline-based drugs include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the quinoline core, the bromophenyl group, and the methyl group affect biological activity is crucial. Preliminary SAR analyses on other quinoline derivatives have shown that the nature and position of substituents significantly influence their pharmacological profiles. researchgate.netfrontiersin.org For instance, introducing different functional groups can modulate properties like solubility, cell permeability, and binding affinity to target proteins.

Rational Drug Design: Utilizing computational modeling and molecular docking, researchers can design novel derivatives of this compound with predicted high affinity and selectivity for a specific target, such as a particular protein kinase. frontiersin.org This approach accelerates the design-synthesis-testing cycle and increases the probability of identifying potent drug candidates. researchgate.neteurekaselect.com

Hybrid Molecule Synthesis: Creating hybrid molecules by combining the quinoline scaffold with other known pharmacophores is a promising strategy. This molecular hybridization can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties.

Recent advancements have highlighted the potential of quinoline derivatives as kinase inhibitors, which are critical in cancer therapy. nih.gov Many FDA-approved kinase inhibitors contain the quinoline core, underscoring its importance in clinical oncology. nih.gov Future research will likely focus on tailoring the this compound structure to target specific kinases implicated in cancer signaling pathways, aiming to overcome drug resistance and improve therapeutic outcomes. nih.gov

| Strategy | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key structural features for biological activity. | Systematic synthesis and screening of analogs. | Optimized lead compounds with improved potency. |

| Rational Drug Design | Design molecules with high target affinity and selectivity. | Computational docking, pharmacophore modeling. frontiersin.org | Increased efficiency in lead discovery. |

| Hybrid Molecule Synthesis | Develop compounds with multiple mechanisms of action. | Combining the quinoline scaffold with other pharmacophores. | Novel therapeutics for complex diseases. |

Exploration of Novel Target Identification Methodologies for Diverse Disease Indications

A critical step in realizing the therapeutic potential of this compound is the identification of its specific molecular targets. While the quinoline class is known to interact with a range of biological molecules, including DNA and various enzymes like kinases and topoisomerases, the precise targets for this specific compound remain to be elucidated. Predicting a drug's targets and off-targets is crucial for understanding its adverse effects and exploring opportunities for drug repositioning. nih.gov

Modern drug target identification employs a combination of computational and experimental approaches:

Computational and In Silico Methods: Techniques such as reverse docking and pharmacophore-based virtual screening can screen large databases of proteins to predict potential binding partners for this compound. frontiersin.org One such computational approach, iDTPnd (integrated Drug Target Predictor with negative dataset), has been developed for the large-scale discovery of novel targets for known drugs, including kinase inhibitors. nih.govnih.govkaust.edu.sa This method constructs structural signatures of drug-binding sites to predict interactions. nih.govnih.gov

Chemical Proteomics: This experimental approach uses affinity-based probes derived from the compound of interest to isolate its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets.

Phenotypic Screening and Target Deconvolution: High-throughput screening of this compound against various cell lines or disease models can identify specific phenotypes (e.g., cancer cell death). Subsequent "target deconvolution" techniques, including genetic methods like CRISPR screens, can then pinpoint the molecular target responsible for the observed effect.

These methodologies can help uncover not only the primary targets but also unintended "off-targets," which is vital for predicting potential side effects and for drug repurposing efforts. nih.govkaust.edu.sa For instance, studies on existing kinase inhibitors have revealed that they can interact with non-kinase proteins such as nuclear receptors and cytochrome P450, which may be physiologically relevant. nih.govnih.gov

| Methodology | Description | Application to this compound |

|---|---|---|

| In Silico Screening | Computational prediction of drug-protein interactions using docking and virtual screening. frontiersin.org | Rapidly identify a prioritized list of potential protein targets. |

| Chemical Proteomics | Uses chemical probes to isolate and identify protein binding partners from complex biological samples. | Directly identify proteins that physically interact with the compound. |

| Phenotypic Screening | Identifies compounds that produce a desired effect in cellular or animal models, followed by target deconvolution. | Uncover novel therapeutic uses and their underlying mechanisms. |

| Genetic Approaches (e.g., CRISPR) | Systematically knock out genes to identify which ones are essential for the drug's activity. | Validate potential targets identified through other methods. |

Integration of Omics Technologies for Comprehensive Biological Profiling and Biomarker Discovery

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular changes induced by a compound within a biological system. drugtargetreview.comnashbio.com This holistic approach is transforming drug discovery by enabling a deeper understanding of disease mechanisms and drug action. nashbio.comomicstutorials.com

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptomics) in cells treated with the compound can reveal the cellular pathways it modulates. This can help in formulating hypotheses about its mechanism of action. Genomic data can also help identify genetic biomarkers that predict a patient's response to the drug. omicstutorials.com

Proteomics: This involves the large-scale study of proteins. Quantitative proteomics can measure changes in protein abundance and post-translational modifications following drug treatment, providing direct insights into the drug's impact on cellular signaling networks.

Metabolomics: By profiling the complete set of metabolites in a cell or tissue, metabolomics can reveal the downstream functional consequences of the drug's interaction with its target(s). drugtargetreview.com This can be particularly useful for identifying biomarkers of drug efficacy.

The integration of these multi-omics datasets allows for the construction of detailed molecular profiles of a drug's activity. nashbio.com This information is invaluable for identifying predictive biomarkers for patient stratification, monitoring therapeutic response, and understanding potential mechanisms of toxicity. nashbio.com For a compound like this compound, omics profiling can accelerate its development by providing a clear picture of its biological impact. drugtargetreview.comnih.gov

Collaborative Paradigms in Academia and Industry for Expedited Drug Discovery and Development

The journey of a promising compound like this compound from laboratory discovery to clinical application is complex, costly, and high-risk. acs.org Accelerating this process requires robust collaboration between academic research institutions and the pharmaceutical industry. acs.orgdrugbank.com Such partnerships are increasingly recognized as key drivers of pharmaceutical innovation. acs.org

Complementary Expertise: Academia often excels in basic research, target discovery, and elucidating disease mechanisms, while industry provides extensive experience in drug development, optimization, toxicology, regulatory affairs, and commercialization. acs.orgdrugbank.com This synergy can significantly shorten the drug development timeline. drugbank.com

Shared Resources: Collaborations provide academic researchers with access to industry resources, such as funding, compound libraries, and high-throughput screening facilities. worldpharmatoday.com In turn, industry partners gain access to cutting-edge academic research, innovative technologies, and novel drug targets. worldpharmatoday.com

Structured Partnerships: Successful collaborations are built on clear legal frameworks, joint governance, and strong project management. acs.org Models for collaboration can range from sponsored research agreements to strategic alliances and public-private partnerships. nih.gov These partnerships combine the product-focused approach of industry with the academic tendency to work on high-risk, innovative projects. nih.gov

For this compound, a collaborative model would be instrumental. An academic lab might focus on elucidating its mechanism of action and identifying novel targets, while an industry partner could leverage its expertise to optimize the compound's properties for clinical development. This integrated approach is essential for navigating the "valley of death" in drug development and ensuring that promising scientific discoveries are translated into effective therapies. nih.gov

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-bromophenyl)-4-methylquinolin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:

- Substitution reactions : Reacting 4-methylquinolin-2-amine with 4-bromophenyl halides (e.g., bromide) under Pd-catalyzed coupling conditions. Optimize solvent (e.g., toluene or DMF), temperature (80–120°C), and base (e.g., KCO) to enhance yield .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane removes unreacted substrates. Confirm purity via HPLC or TLC .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR confirm regioselectivity and substitution patterns. For example, aromatic protons in the quinoline ring appear as doublets (~δ 7.5–8.5 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles. For example, the C–N bond in the amine group typically measures ~1.35 Å, with intermolecular hydrogen bonds stabilizing the lattice .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Answer:

- DFT calculations : Optimize geometry using Gaussian or ORCA to predict electronic properties (e.g., HOMO/LUMO energies). For instance, the electron-withdrawing bromophenyl group lowers the LUMO, enhancing electrophilic reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The quinoline core may exhibit π-π stacking with aromatic residues in binding pockets .

Advanced: What strategies resolve contradictions in crystallographic data during refinement?

Answer:

- SHELX refinement : Use SHELXL-2018 to address disordered atoms or twinning. Apply restraints for bond distances and angles based on similar structures (e.g., 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine ).

- Validation tools : Check R-factors (<5%) and residual electron density (<0.5 eÅ) using PLATON or CCDC Mercury .

Advanced: How does the compound’s electronic structure influence its application in optoelectronic materials?

Answer:

- OLED applications : The bromine atom enhances electron mobility, while the quinoline core provides rigid conjugation. Compare absorption/emission spectra (λ~350–450 nm) with analogs like N-(4-bromophenyl)-N,N-bis(1,1′-biphenyl-4-yl)amine .

- Charge transport : Measure hole/electron mobility via space-charge-limited current (SCLC) in thin-film devices .

Advanced: What mechanistic insights explain its role in polymerization initiation?

Answer:

- Radical initiation : Analogous to vanadium complexes (e.g., [VO(BrCHN:CH)OCH]), the compound may generate radicals under thermal conditions. Monitor polymerization kinetics (e.g., rate order: 0.5 for initiator, 1.8 for monomer) via dilatometry or GPC .

- Inhibition studies : Use TEMPO to confirm radical-mediated pathways. A lack of inhibition suggests non-radical mechanisms (e.g., ionic polymerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.